molecular formula C10H13NO2 B13321203 2-Propen-1-one, 3-(dimethylamino)-1-(2-furanyl)-2-methyl-

2-Propen-1-one, 3-(dimethylamino)-1-(2-furanyl)-2-methyl-

Cat. No.: B13321203
M. Wt: 179.22 g/mol
InChI Key: YWFIVJBIVRJQSK-BQYQJAHWSA-N
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Description

3-(dimethylamino)-1-(furan-2-yl)-2-methylprop-2-en-1-one is an organic compound that features a furan ring, a dimethylamino group, and a methylprop-2-en-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)-1-(furan-2-yl)-2-methylprop-2-en-1-one typically involves the reaction of furan-2-carbaldehyde with dimethylamine and acetone under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-(dimethylamino)-1-(furan-2-yl)-2-methylprop-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(dimethylamino)-1-(furan-2-yl)-2-methylprop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-1-(furan-2-yl)-2-methylprop-2-en-1-one involves its interaction with specific molecular targets. The furan ring and dimethylamino group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes and receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carbaldehyde: A precursor in the synthesis of 3-(dimethylamino)-1-(furan-2-yl)-2-methylprop-2-en-1-one.

    Dimethylaminoacetone: Another compound with a dimethylamino group and a carbonyl moiety.

    Furan-2-ylmethylamine: Contains a furan ring and an amine group.

Uniqueness

3-(dimethylamino)-1-(furan-2-yl)-2-methylprop-2-en-1-one is unique due to its combination of a furan ring, a dimethylamino group, and a methylprop-2-en-1-one moiety

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

(E)-3-(dimethylamino)-1-(furan-2-yl)-2-methylprop-2-en-1-one

InChI

InChI=1S/C10H13NO2/c1-8(7-11(2)3)10(12)9-5-4-6-13-9/h4-7H,1-3H3/b8-7+

InChI Key

YWFIVJBIVRJQSK-BQYQJAHWSA-N

Isomeric SMILES

C/C(=C\N(C)C)/C(=O)C1=CC=CO1

Canonical SMILES

CC(=CN(C)C)C(=O)C1=CC=CO1

Origin of Product

United States

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